![molecular formula C23H20BrNO2S B2743329 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-79-1](/img/structure/B2743329.png)

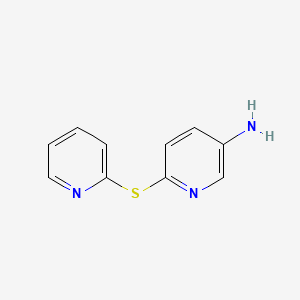

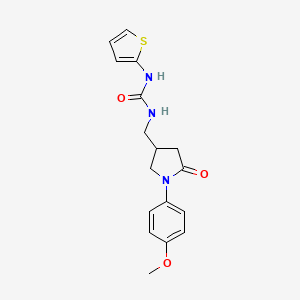

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone” is an organic compound with the linear formula C16H15BrO2S . It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The product was purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the literature, similar compounds have been reported to undergo various reactions. For example, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Scientific Research Applications

Organic Synthesis

A study by Pokhodylo and Obushak (2019) demonstrates the utility of related bromophenyl compounds in organic synthesis, specifically in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, highlighting innovative approaches to creating complex organic molecules which could offer a pathway to synthesizing derivatives of the specified compound for various applications (Pokhodylo & Obushak, 2019).

Material Science

In material science, the synthesis of novel materials with specific functionalities is crucial. Nedolya et al. (2017) discuss the controlled synthesis of polyfunctionalized pyrrole and thiophene from precursors containing methoxycarbonylmethyl substituents on the sulfur atom, showcasing techniques that could be applied to modify "3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone" for material science applications (Nedolya et al., 2017).

Biological Activity

The exploration of biological activities of bromophenol derivatives is evident in the work by Zhao et al. (2004), where derivatives from the red alga Rhodomela confervoides were studied for their activity against human cancer cell lines and microorganisms. This research indicates a potential interest in assessing related compounds for similar biological activities (Zhao et al., 2004).

Pharmacological Research

In pharmacological research, Akbaba et al. (2013) discuss the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, a study that underlines the potential for derivatives of "this compound" to be evaluated for pharmacological activities, especially as enzyme inhibitors (Akbaba et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name |

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO2S/c1-27-19-11-9-18(10-12-19)25-22(16-5-3-2-4-6-16)21(23(25)26)15-28-20-13-7-17(24)8-14-20/h2-14,21-22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYCRDQVBZMYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2743253.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)